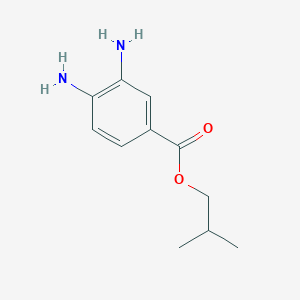
1-Benzyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is a synthetic compound belonging to the class of fluoroquinolones. These compounds are known for their broad-spectrum antibacterial activity. The structure of this compound includes a naphthyridine core, which is a bicyclic system containing nitrogen atoms, and a piperazine ring, which is a common feature in many pharmacologically active compounds .
Méthodes De Préparation
The synthesis of 1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid typically involves multiple steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination is usually achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Benzylation: The benzyl group is added via alkylation reactions using benzyl halides.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes involving DNA gyrase and topoisomerase IV.
Medicine: This compound is investigated for its potential antibacterial properties, particularly against resistant bacterial strains.
Industry: It is used in the development of new antibacterial agents and in the study of drug resistance mechanisms
Mécanisme D'action
The primary mechanism of action of 1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and replicating, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is unique due to its specific structural features and broad-spectrum antibacterial activity. Similar compounds include:
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a different stereochemistry and spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria
These comparisons highlight the unique structural and functional aspects of 1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid.
Propriétés
Numéro CAS |
115274-33-4 |
|---|---|
Formule moléculaire |
C20H19FN4O3 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
1-benzyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H19FN4O3/c21-16-10-14-17(26)15(20(27)28)12-25(11-13-4-2-1-3-5-13)18(14)23-19(16)24-8-6-22-7-9-24/h1-5,10,12,22H,6-9,11H2,(H,27,28) |
Clé InChI |
OMEINYNFCGFQDH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)CC4=CC=CC=C4)C(=O)O)F |
SMILES canonique |
C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)CC4=CC=CC=C4)C(=O)O)F |
Synonymes |
1-BENZYL-6-FLUORO-4-OXO-7-PIPERAZIN-1-YL-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexahydrofuro[3,4-g]pyrrolizin-1(7H)-one](/img/structure/B38053.png)



![3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoic acid](/img/structure/B38061.png)








![5-[[(2S)-4-methyl-1-[[(2S)-2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B38077.png)
